molecular formula C11H6N2O2 B1629171 2-Cyanoquinoline-4-carboxylic acid CAS No. 408531-38-4

2-Cyanoquinoline-4-carboxylic acid

Cat. No.: B1629171
CAS No.: 408531-38-4
M. Wt: 198.18 g/mol
InChI Key: KMGKEMOFLRSBHM-UHFFFAOYSA-N
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Description

2-Cyanoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities This compound is characterized by a quinoline ring system with a cyano group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor. For instance, the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid, yields quinoline-4-carboxylic acid

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine-substituted quinolines, and various substituted quinoline compounds.

Scientific Research Applications

2-Cyanoquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyanoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death. The compound’s effects on other molecular pathways are also being investigated for potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanoquinoline-4-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyanoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-6-7-5-9(11(14)15)8-3-1-2-4-10(8)13-7/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGKEMOFLRSBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628594
Record name 2-Cyanoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408531-38-4
Record name 2-Cyanoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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